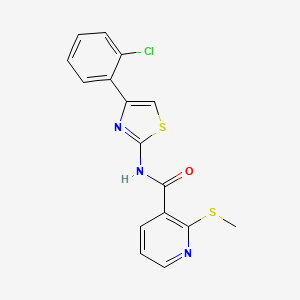
N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is a synthetic organic compound that belongs to the class of thiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-(methylthio)nicotinic acid chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating under reflux.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield the corresponding sulfoxide or sulfone, while substitution of the chlorine atom could yield various substituted derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a lead compound for the development of new drugs, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
- N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)benzamide
- N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)pyridine
- N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)quinoline
Uniqueness
N-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(methylthio)nicotinamide is unique due to the presence of the nicotinamide moiety, which may confer specific biological activities not observed in other similar compounds
特性
分子式 |
C16H12ClN3OS2 |
|---|---|
分子量 |
361.9 g/mol |
IUPAC名 |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3OS2/c1-22-15-11(6-4-8-18-15)14(21)20-16-19-13(9-23-16)10-5-2-3-7-12(10)17/h2-9H,1H3,(H,19,20,21) |
InChIキー |
VYHJDFXCWZFBPJ-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



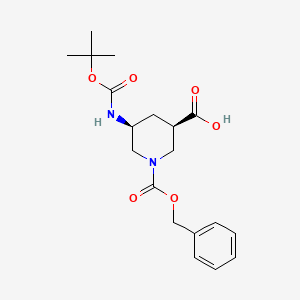
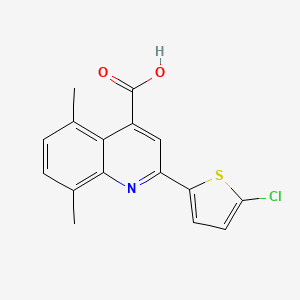
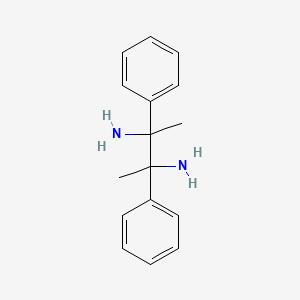

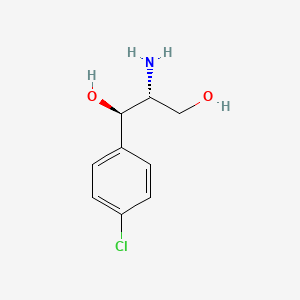


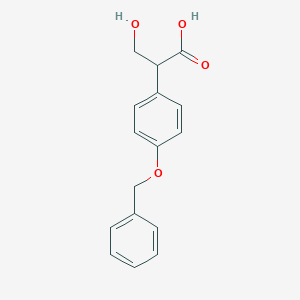
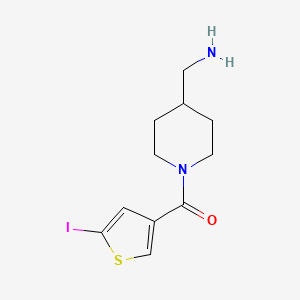
![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)
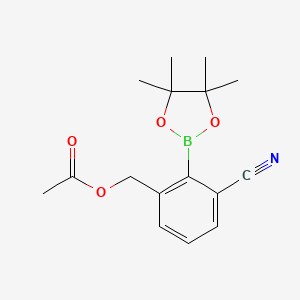
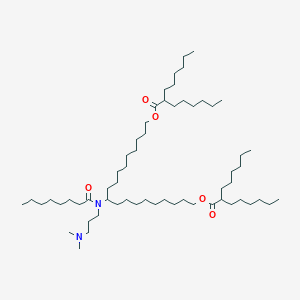
![2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)
